Cas no 50-60-2 (Phentolamine)

Phentolamine structure
Phentolamine structure
Nome del prodotto:Phentolamine
Numero CAS:50-60-2
MF:C17H19N3O
MW:281.352263689041
CID:33486
PubChem ID:5775

Phentolamine Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(((4,5-Dihydro-1H-imidazol-2-yl)methyl)(p-tolyl)amino)phenol
    • 2-((n-(m-hydroxyphenyl)-p-toluidino)methyl)-
    • 2-((n-(m-hydroxyphenyl)-p-toluidino)methyl)-2-imidazolin
    • 2-((n-(m-hydroxyphenyl)-p-toluidino)methyl)-2-imidazoline
    • 2-(m-hydroxy-n-p-tolylanilinomethyl)-2-imidazoline
    • 2-(n-(m-hydroxyphenyl)-p-toluidinomethyl)imidazoline
    • 2-(n’-p-tolyl-n’-m-hydroxyphenylaminomethyl)-2-imidazoline
    • 3-(((4,5-dihydro-1h-imidazol-2-yl)methyl)(4-methylphenyl)amino)-pheno
    • c7337ciba
    • 3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol
    • PHENTOLAMINE INJ.
    • Dibasin
    • Fentolamin
    • Fentolamina
    • Phenotolamine
    • Phentalamine
    • Phentolamine mesylate
    • Phentolaminum
    • Regitin
    • Regitine
    • Rogitine
    • 3-[(4,5-Dihydro-1H-imidazol-2-yl)methyl-(4-methylphenyl)-amino]phenol
    • LS-104396
    • NCGC00021804-10
    • NCGC00016311-12
    • HMS3402H17
    • phentolamine
    • 3-[[(4,5-dihydro-1h-imidazol-2-yl)methyl](4-methylphenyl)amino]phenol
    • BRN 0272944
    • Prestwick1_000230
    • HSDB 3382
    • C17H19N3O
    • Phenol, 3-(((4,5-dihydro-1H-imidazol-2-yl)methyl)(4-methylphenyl)amino)-
    • NCGC00016311-01
    • BRD-K90333595-003-04-0
    • 3-[N-(2-imidazolin-2-ylmethyl)-4-methyl-anilino]phenol;mesylic acid
    • DTXSID4023462
    • NCGC00016311-03
    • Spectrum3_000788
    • Rogitine (Salt/Mix)
    • CCG-205062
    • NCGC00016311-06
    • NCGC00016311-04
    • KBio2_000477
    • NCGC00016311-17
    • Phenol, 3-[[(4,5-dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino]-
    • Phentolamine, methyl sulfonate
    • IDI1_000807
    • NCGC00016311-09
    • 3-[4,5-dihydro-1H-imidazol-2-ylmethyl-(4-methylphenyl)amino]phenol;methanesulfonic acid
    • Fentolamine
    • 2-[N-(m-hydroxyphenyl)-p-toluidinomethyl]imidazoline
    • NINDS_000807
    • Prestwick0_000230
    • HMS2235D17
    • HMS2089E03
    • NCGC00016311-33
    • NCGC00021804-07
    • NCGC00016311-05
    • Fentolamina [INN-Spanish]
    • SPBio_002200
    • Spectrum5_001704
    • NCGC00021804-08
    • NCGC00016311-08
    • EN300-51916
    • NCGC00016311-07
    • 3-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino}phenol
    • phentolamin-
    • KBio1_000807
    • KBioSS_000477
    • DB00692
    • Regitina
    • BRD-K90333595-001-02-8
    • Phentolaminum [INN-Latin]
    • Phentolamin
    • Prestwick3_000230
    • cid_5775
    • AKOS004119917
    • SBI-0050955.P004
    • Regityn
    • PHENTOLAMINE [WHO-DD]
    • Regitipe
    • Tox21_110364
    • AB00053768_30
    • PHENTOLAMINE [VANDF]
    • Z468598HBV
    • SMP1_000236
    • 5-25-09-00365 (Beilstein Handbook Reference)
    • FT-0603219
    • C 7337 Ciba
    • HY-12717
    • DivK1c_000807
    • KBioGR_001338
    • GTPL502
    • Spectrum_000077
    • Prestwick2_000230
    • m-[N-(2-Imidazolin-2-ylmethyl)-p-toluidino]phenol
    • NCGC00016311-19
    • KBio2_005613
    • HMS3372H21
    • STK802099
    • 3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methyl-anilino]phenol; methanesulfonic acid
    • BPBio1_000307
    • BSPBio_001435
    • 2-Imidazoline, 2-((N-(m-hydroxyphenyl)-p-toluidino)methyl)-
    • 50-60-2
    • Phenol, m-(N-(2-imidazolin-2-ylmethyl)-p-toluidino)-
    • Phentolamine mesylas
    • BCBcMAP01_000014
    • NCGC00016311-15
    • 3-[(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amino]phenol
    • DTXCID703462
    • D08362
    • 3-((4,5-DIHYDRO-1H-IMIDAZOL-2-YLMETHYL)(4-METHYLPHENYL)AMINO)PHENOL
    • BSPBio_002496
    • NCGC00016311-14
    • BDBM31046
    • SCHEMBL5653
    • phentol amine
    • NCGC00021804-06
    • SMR000058051
    • Vasomax (TN)
    • AB00053768_29
    • SDCCGSBI-0050955.P005
    • 3-[(4,5-Dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol #
    • KBio2_003045
    • A828197
    • Z732246520
    • CHEBI:8081
    • C 7337
    • NCGC00016311-13
    • HMS1989H17
    • UNII-Z468598HBV
    • W-105944
    • Phentolamine (INN)
    • cid_91430
    • C-7337
    • Q420360
    • Tox21_110364_1
    • KBio3_001716
    • CS-0012293
    • NCGC00016311-11
    • CHEMBL597
    • Phentolamine [INN:BAN]
    • NCGC00016311-10
    • NCGC00016311-02
    • L001116
    • PHENTOLAMINE [INN]
    • CAS-50-60-2
    • AB00053768-28
    • 3-[4,5-dihydro-1H-imidazol-2-ylmethyl-(4-methylphenyl)amino]phenol
    • PHENTOLAMINE [HSDB]
    • PHENTOLAMINE [MI]
    • NCGC00016311-16
    • MLS001201741
    • BSPBio_000279
    • Lopac0_000982
    • D01JUF
    • EINECS 200-053-1
    • Opera_ID_116
    • 2-(N'-p-Tolyl-N'-m-hydroxyphenylaminomethyl)-2-imidazoline
    • BBL010978
    • 2-[N-(3-Hydroxyphenyl)-p-toluidinomethyl]-2-imidazolidine
    • 3-[N-(2-imidazolin-2-ylmethyl)-4-methyl-anilino]phenol;hydrochloride
    • NCGC00021804-09
    • HMS1791H17
    • MLS000040874
    • CAS-73-05-2
    • Spectrum4_000899
    • V03AB36
    • Ryzumvi (opthalmic solution)
    • Phentolaminum (INN-Latin)
    • Fentolamina (INN-Spanish)
    • NS00007720
    • 2-(N-p'-Tolyl-N-(m'-hydroxyphenyl)aminomethyl)imidazoline
    • C04AB01
    • 3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;methanesulfonic acid
    • DB-050268
    • BRD-K90333595-066-16-1
    • BRD-K90333595-066-17-9
    • BRD-K90333595-003-22-2
    • BRD-K90333595-003-21-4
    • G78138
    • HY-12717R
    • Phentolamine (Standard)
    • FP37047
    • 200-053-1
    • Phentolamine
    • Inchi: 1S/C17H19N3O/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15/h2-8,11,21H,9-10,12H2,1H3,(H,18,19)
    • Chiave InChI: MRBDMNSDAVCSSF-UHFFFAOYSA-N
    • Sorrisi: CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O

Proprietà calcolate

  • Massa esatta: 281.15300
  • Massa monoisotopica: 281.152812238g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 4
  • Complessità: 363
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 47.9Ų
  • Conta Tautomer: 3
  • Carica superficiale: 0
  • XLogP3: 2.6

Proprietà sperimentali

  • Colore/forma: Polvere cristallina bianca
  • Densità: 1.422?g/mL?at 25?°C(lit.)
  • Punto di fusione: 177 - 178oC
  • Punto di ebollizione: 62?°C20?mm Hg(lit.)
  • Punto di infiammabilità: 158?°F
  • Indice di rifrazione: n20/D 1.489(lit.)
  • PSA: 47.86000
  • LogP: 2.60480
  • Pressione di vapore: 1.16E-10mmHg at 25°C

Phentolamine Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:UN 3264 8/PG 2
  • WGK Germania:3
  • Istruzioni di sicurezza: S26-S36/37/39-S45-S8-S25
  • Identificazione dei materiali pericolosi: C
  • Termine di sicurezza:8
  • Frasi di rischio:R14-R34-R37
  • Gruppo di imballaggio:II
  • Gruppo di imballaggio:II
  • Livello di pericolo:8

Phentolamine Dati doganali

  • CODICE SA:2933290090
  • Dati doganali:

    Codice doganale cinese:

    2933290090

    Panoramica:

    2933290090. altri composti con struttura ad anello imidazolo non fuso. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933290090. altri composti contenenti nella struttura un anello imidazolo non utilizzato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Phentolamine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
P302563-50mg
Phentolamine
50-60-2
50mg
$ 155.00 2023-09-06
Enamine
EN300-51916-10.0g
3-{[(4,5-dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino}phenol
50-60-2 95.0%
10.0g
$290.0 2025-03-21
Enamine
EN300-51916-1.0g
3-{[(4,5-dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino}phenol
50-60-2 95.0%
1.0g
$61.0 2025-03-21
Enamine
EN300-51916-50.0g
3-{[(4,5-dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino}phenol
50-60-2 95.0%
50.0g
$736.0 2025-03-21
Enamine
EN300-51916-0.05g
3-{[(4,5-dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino}phenol
50-60-2 95.0%
0.05g
$51.0 2025-03-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8348-5mg
Phentolamine
50-60-2 100%
5mg
¥ 287 2023-09-07
A2B Chem LLC
AV41396-5g
3-{[(4,5-dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino}phenol
50-60-2 100
5g
$1080.00 2023-12-30
A2B Chem LLC
AV41396-100mg
3-{[(4,5-dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino}phenol
50-60-2 98%
100mg
$198.00 2024-04-19
A2B Chem LLC
AV41396-1g
3-{[(4,5-dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino}phenol
50-60-2 100
1g
$315.00 2023-12-30
A2B Chem LLC
AV41396-10g
3-{[(4,5-dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino}phenol
50-60-2 100
10g
$1698.00 2023-12-30

Phentolamine Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:50-60-2)Phentolamine
A828197
Purezza:99%/99%/99%
Quantità:50mg/100mg/250mg
Prezzo ($):155.0/264.0/514.0